molecular formula C17H13ClO4 B8807526 Ethyl 2-(4-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate CAS No. 1192977-48-2

Ethyl 2-(4-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate

Cat. No. B8807526
CAS RN: 1192977-48-2
M. Wt: 316.7 g/mol
InChI Key: KRFARIMDRGVNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate is a useful research compound. Its molecular formula is C17H13ClO4 and its molecular weight is 316.7 g/mol. The purity is usually 95%.
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properties

CAS RN

1192977-48-2

Molecular Formula

C17H13ClO4

Molecular Weight

316.7 g/mol

IUPAC Name

ethyl 2-(4-chlorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H13ClO4/c1-2-21-17(20)15-13-9-12(19)7-8-14(13)22-16(15)10-3-5-11(18)6-4-10/h3-9,19H,2H2,1H3

InChI Key

KRFARIMDRGVNBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Zinc chloride (28.3 g, 0.207 mol) was stirred in anhydrous ethanol (45 mL) then heated to 95° C. (reflux) under nitrogen atmosphere using oven dried glassware. Ethyl 4-chlorobenzoylacetate (44 g, 0.194 mol) was added as a single portion followed by dropwise addition of a solution of benzoquinone (22.6 g, 0.21 mol) in anhydrous MTBE (500 mL) over 2 hours. This was performed with a simultaneous distillation of MTBE from the reaction mixture such that the reaction volume remained approximately constant. A bath temperature of 145-155° C. and an internal temperature of 75-95° C. maintained throughout most of the addition. Halfway through the addition more anhydrous ethanol (45 mL) was added because the reaction mixture became thick and a loss of some of the original volume of ethanol through the distillation was suspected. After addition was complete, heating continued for 30 minutes. The reaction mixture was cooled to room temperature and partitioned between water (100 mL) and EtOAc (250 mL). The insoluble solids were removed by filtration of the biphasic solution and the organic layer was then separated, washed with more water, dried and evaporated under vacuum. The residual brown solid was slurried in warm dichloromethane and the mixture cooled to room temperature and cooled further by refrigeration overnight. The tan solid was filtered from the dark brown solution and washed with a small volume of DCM and dried under vacuum to give ethyl 2-(4-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate (27 g, 44%).
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Three
Quantity
28.3 g
Type
catalyst
Reaction Step Three

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